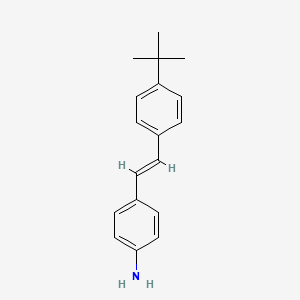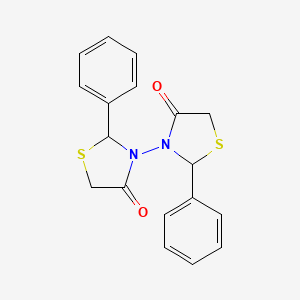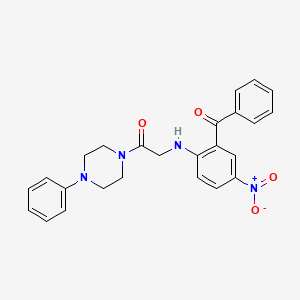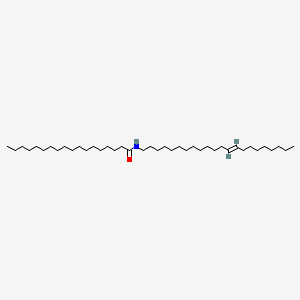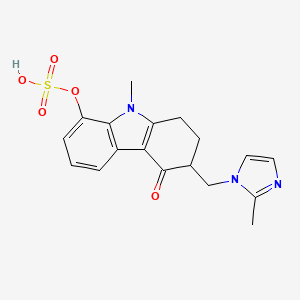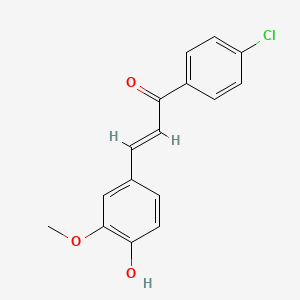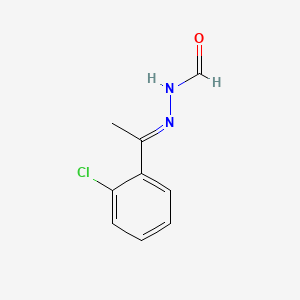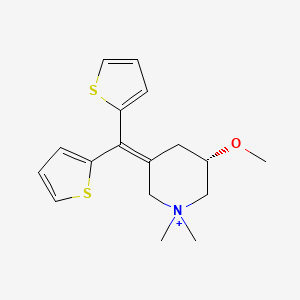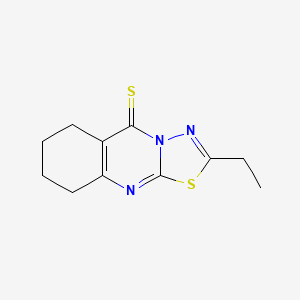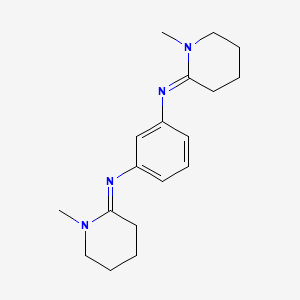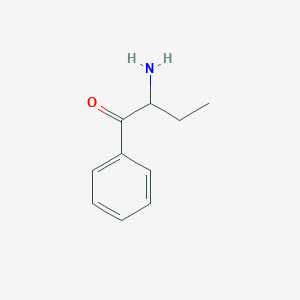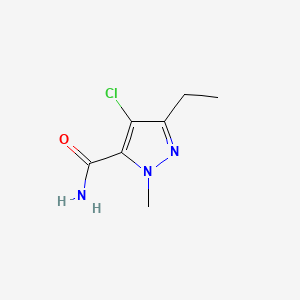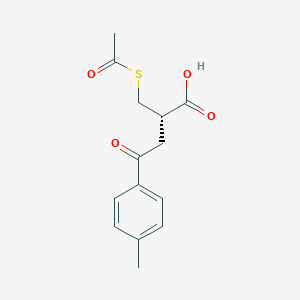
Esonarimod, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has been shown to suppress various animal models of arthritis by inhibiting the production of inflammatory cytokines, such as interleukin-1β, interleukin-6, and interleukin-8, from human peripheral blood mononuclear cells . Esonarimod also inhibits tumor necrosis factor-α-induced proliferation of synovial cells .
Preparation Methods
The synthesis of esonarimod involves a two-step process. The intermediate, 2-methylene-4-(4-methylphenyl)-4-oxobutanoic acid, is prepared by Friedel–Crafts acylation of toluene with itaconic anhydride in the presence of aluminum trichloride and nitrobenzene . This intermediate is then subjected to Michael addition with thioacetic acid to yield esonarimod . The overall yield from this process is approximately 47% .
Chemical Reactions Analysis
Esonarimod undergoes several types of chemical reactions, including oxidation and substitution. One notable reaction is the S-oxidation of S-methyl-esonarimod by flavin-containing monooxygenases in human liver microsomes . This reaction involves the conversion of the thiol group to a sulfoxide, which is a common metabolic pathway for sulfur-containing compounds . The major products formed from these reactions include various oxidized metabolites .
Scientific Research Applications
Esonarimod has a wide range of scientific research applications. In the field of medicine, it is primarily used as an antirheumatic agent due to its ability to inhibit the production of inflammatory cytokines and suppress the development of arthritis in various animal models . In chemistry, esonarimod serves as a key intermediate in the synthesis of other sulfur-containing molecules . Its utility has been demonstrated in the enantioselective α-alkylation of aldehydes using phenacyl bromide derivatives as alkylating agents .
Mechanism of Action
The mechanism of action of esonarimod involves the inhibition of inflammatory cytokine production. It targets interleukin-1β, interleukin-6, and interleukin-8, which are key mediators of the inflammatory response . Esonarimod also inhibits tumor necrosis factor-α-induced proliferation of synovial cells, thereby reducing inflammation and joint damage in rheumatoid arthritis .
Comparison with Similar Compounds
Esonarimod is unique in its ability to selectively inhibit the production of multiple inflammatory cytokines. Similar compounds include other antirheumatic agents such as methotrexate and sulfasalazine. esonarimod’s dual inhibition of interleukin-1β and tumor necrosis factor-α sets it apart from these other agents . Additionally, its sulfur-containing structure allows for unique metabolic pathways, such as S-oxidation, which are not commonly observed in other antirheumatic drugs .
Properties
CAS No. |
176107-73-6 |
|---|---|
Molecular Formula |
C14H16O4S |
Molecular Weight |
280.34 g/mol |
IUPAC Name |
(2S)-2-(acetylsulfanylmethyl)-4-(4-methylphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C14H16O4S/c1-9-3-5-11(6-4-9)13(16)7-12(14(17)18)8-19-10(2)15/h3-6,12H,7-8H2,1-2H3,(H,17,18)/t12-/m1/s1 |
InChI Key |
YRSSFEUQNAXQMX-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)C[C@H](CSC(=O)C)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(CSC(=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




